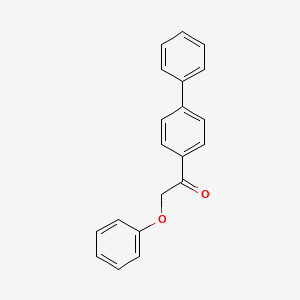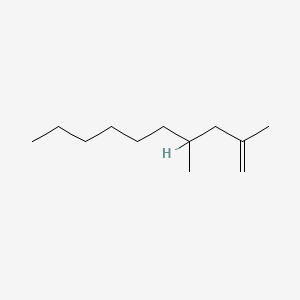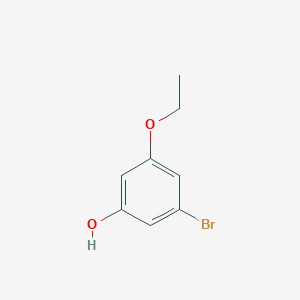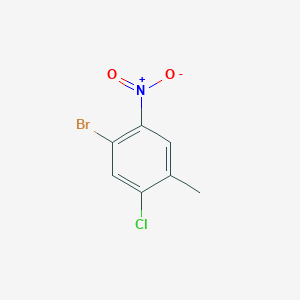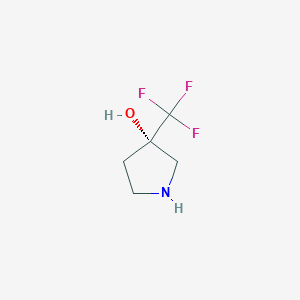
6-Bromo-1-(toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-1-(toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester (6-Br-TIPE) is a synthetic compound used for a variety of scientific and industrial applications. It is a boronic ester, an organic compound that contains both an ester and a boron group. 6-Br-TIPE is a versatile compound that has a variety of uses in the laboratory and in industry, such as in pharmaceutical and polymer synthesis.
Scientific Research Applications
Palladium-Catalyzed Cross-Coupling Reactions
This compound is utilized in palladium-catalyzed cross-coupling reactions, particularly in the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. Such reactions are pivotal in organic synthesis for creating complex molecular architectures with high precision (Takagi et al., 2002).
Synthesis of π-Conjugated Polymers
It plays a role in the synthesis of π-conjugated polymers with boronic acid (ester) moieties at both ends. This application is significant in materials science, contributing to the development of advanced functional materials with potential electronic and optoelectronic applications (Nojima et al., 2016).
Organosilatrane Building Blocks
The compound is also used in the preparation of organosilatrane building blocks. These molecules, featuring reactive functional groups for coupling reactions, are valuable in the synthesis of complex organosilatrane species, expanding the toolbox available for synthetic chemists (Brennan et al., 2014).
Suzuki Coupling Applications
Furthermore, it finds applications in Suzuki coupling reactions, a cornerstone methodology in cross-coupling chemistry. These reactions are essential for constructing biaryl compounds, which are core structures in many pharmaceuticals and organic materials (Mullens, 2009).
properties
IUPAC Name |
6-bromo-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BBrNO4S/c1-14-6-9-16(10-7-14)29(25,26)24-13-18(17-11-8-15(23)12-19(17)24)22-27-20(2,3)21(4,5)28-22/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELIEDVZEZVNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BBrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)
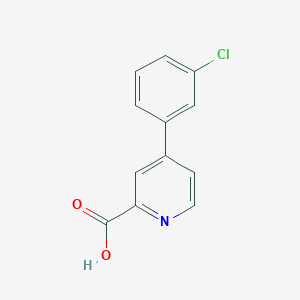
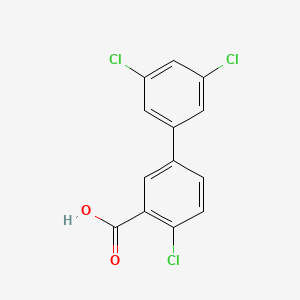
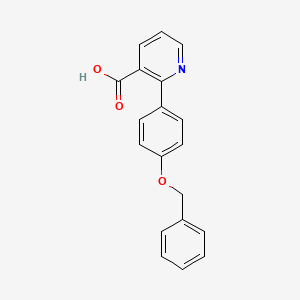
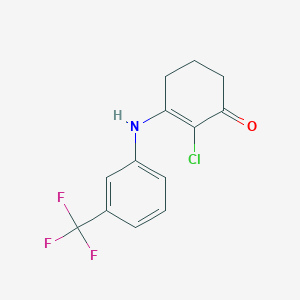
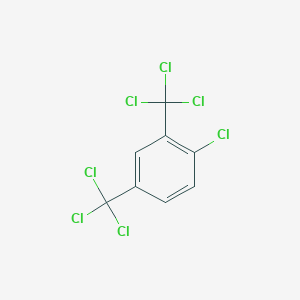
![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)
